Product packaging for 4,7-Dichloroisoindolin-2-amine(Cat. No.:)

4,7-Dichloroisoindolin-2-amine

Cat. No.: B12979320
M. Wt: 203.07 g/mol
InChI Key: WABUAQMDSQPEIW-UHFFFAOYSA-N
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Description

Contextualizing the Isoindoline (B1297411) Amine Scaffold in Heterocyclic Chemistry Research

The isoindoline core is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rsc.org Isoindoline derivatives have been investigated for a variety of pharmacological activities, including acting as antagonists for various receptors and inhibitors for enzymes. rsc.org The introduction of an amine group at the 2-position of the isoindoline ring, creating an N-aminoisoindoline, opens up further possibilities for chemical modification and biological interaction. The N-N bond can be a key element in the synthesis of more complex heterocyclic systems.

Academic Significance of 4,7-Dichloroisoindolin-2-amine as a Core Structure

The academic significance of this compound lies in the unique combination of the isoindoline amine scaffold with a specific dichlorination pattern. The chlorine atoms at the 4 and 7 positions of the isoindoline ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and reactivity.

The presence of chlorine atoms on the benzene (B151609) ring can impact the reactivity of the isoindoline system in several ways. The electron-withdrawing nature of chlorine can affect the nucleophilicity of the N-amino group and the susceptibility of the aromatic ring to further substitution reactions. Moreover, the chlorine atoms themselves can serve as handles for further functionalization through cross-coupling reactions, offering a pathway to a diverse range of derivatives.

Overview of Current and Emerging Research Trajectories for Dichloroisoindolin-2-amine

Given the absence of direct research, current and emerging research trajectories for this compound can be extrapolated from studies on related compounds.

Potential Synthetic Routes: The synthesis of this compound would likely involve a multi-step process. A plausible approach could start with a dichlorinated phthalic acid derivative, which would first be converted to the corresponding isoindoline. Subsequent N-amination could potentially be achieved through methods developed for the synthesis of N-amino compounds from secondary amines. organic-chemistry.org

Table 1: Plausible Synthetic Precursors for this compound

Precursor CompoundRole in Synthesis
3,6-Dichlorophthalic anhydride (B1165640)Starting material for the isoindoline ring
4,7-DichloroisoindolineIntermediate prior to N-amination
Hydrazine (B178648) or other aminating agentsSource of the 2-amino group

Medicinal Chemistry Applications: Drawing parallels from other chlorinated heterocycles, research could explore the potential of this compound derivatives as therapeutic agents. The specific substitution pattern might lead to selective interactions with biological targets. For instance, various substituted isoindolinones have been synthesized and evaluated for their potential as neuroprotective agents and for their anticancer activity. nih.govnih.gov

Table 2: Potential Areas of Medicinal Chemistry Research

Research AreaRationale
Kinase InhibitionHalogenated heterocycles are common motifs in kinase inhibitors.
Ion Channel ModulationIsoindoline derivatives have been studied as potential ion channel blockers. nih.gov
Antiviral/Antibacterial AgentsThe unique electronic and steric properties could lead to novel antimicrobial activity.

Materials Science: Halogenated organic compounds are of interest in materials science for their potential use in organic electronics and polymers. The dichlorinated isoindoline core could be investigated as a building block for novel materials with specific photophysical or electronic properties. Computational studies on related isoindoline-1,3-dione derivatives have explored their optical and electronic properties, suggesting a potential avenue for similar investigations into this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2 B12979320 4,7-Dichloroisoindolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4,7-dichloro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C8H8Cl2N2/c9-7-1-2-8(10)6-4-12(11)3-5(6)7/h1-2H,3-4,11H2

InChI Key

WABUAQMDSQPEIW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CN1N)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 4,7 Dichloroisoindolin 2 Amine and Its Analogs

Foundational Synthetic Routes to Isoindoline-2-amine Derivatives

The synthesis of isoindoline-2-amine derivatives is built upon a rich history of heterocyclic chemistry, with various methods developed to construct the core isoindoline (B1297411) ring system and introduce the N-amino functionality.

The synthesis of isoindoline derivatives has been an active area of research for many years, driven by the interesting pharmacological properties of this class of compounds. benthamdirect.com Early methods often involved the reduction of phthalimide (B116566) derivatives, which are readily accessible from phthalic anhydrides. For instance, the reaction of phthalic anhydride (B1165640) with an amine can yield the corresponding N-substituted phthalimide, which can then be reduced to the isoindoline.

Over the years, more sophisticated methods have been developed, including intramolecular cyclization reactions. organic-chemistry.org These can involve the cyclization of ortho-substituted benzylamines or the use of transition metal-catalyzed reactions to form the isoindoline ring. researchgate.net For example, palladium-catalyzed intramolecular C-H alkenylation/oxidative cyclization of benzylamine (B48309) derivatives has been employed to construct the isoindoline core. researchgate.net The introduction of the N-amino group has been achieved through various means, including the use of hydrazine (B178648) or its derivatives in reactions with suitable precursors.

The development of methods for the synthesis of polycyclic isoindolines has also been a focus, with strategies such as α-C–H/N–H annulation of alicyclic amines providing access to complex fused ring systems. acs.orgacs.org These historical developments have laid the groundwork for the targeted synthesis of more complex isoindoline derivatives like 4,7-Dichloroisoindolin-2-amine.

The synthesis of the 4,7-dichloroisoindoline scaffold relies on the availability of appropriately substituted aromatic precursors. The strategic placement of the chloro substituents is crucial and is often dictated by the choice of starting materials.

One of the most common and versatile precursors for isoindoline synthesis is phthalic anhydride and its derivatives. mdpi.com For the synthesis of a 4,7-dichloro-substituted isoindoline, a logical starting material would be 4,5-dichlorophthalic anhydride . mdpi.com This commercially available building block provides the necessary chloro substitution pattern on the benzene (B151609) ring.

Another key precursor that can be utilized is 4,7-Dichloroisoindoline-1,3-dione , which can be synthesized from the corresponding dichlorophthalic anhydride. This dione (B5365651) can then be selectively reduced to the desired isoindoline. google.com

Alternatively, a retrosynthetic analysis might start from a substituted aniline (B41778). For instance, 3-chloroaniline has been used as a starting material in the synthesis of 4,7-dichloroquinoline, a related heterocyclic system. wikipedia.org A similar strategy could potentially be adapted for the synthesis of the dichloroisoindoline scaffold, where the aniline is elaborated and then cyclized to form the five-membered ring.

The following table summarizes some key precursors for the dichloroisoindoline scaffold:

Precursor NameChemical StructureRelevance
4,5-Dichlorophthalic AnhydrideC₈H₂Cl₂O₃Provides the correct dichlorination pattern on the aromatic ring.
4,7-Dichloroisoindoline-1,3-dioneC₈H₃Cl₂NO₂A key intermediate that can be reduced to the isoindoline.
3-ChloroanilineC₆H₆ClNA potential starting material for building the dichlorinated aromatic ring system.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a multi-step approach that involves the construction of the dichloroisoindoline core and the subsequent introduction of the amine functionality at the 2-position.

The introduction of an amine group at the nitrogen of the isoindoline ring can be achieved through several strategic approaches. A common method involves the use of a nitrogen-based nucleophile to form the N-N bond.

One direct approach is the reductive amination of a suitable carbonyl precursor with a source of ammonia (B1221849) or a protected amine. organic-chemistry.org For instance, if a precursor with a ketone or aldehyde functionality at a suitable position is available, it could be reacted with ammonia in the presence of a reducing agent to form the N-aminoisoindoline.

A more likely strategy involves the initial synthesis of the 4,7-dichloroisoindoline ring, followed by N-amination. This can be accomplished by reacting the 4,7-dichloroisoindoline with an aminating agent. Reagents like chloramine (B81541) or, more commonly, a protected hydrazine followed by deprotection, can be used.

Alternatively, the synthesis could proceed via a nucleophilic substitution reaction. If a suitable leaving group is present on the nitrogen of a precursor, it could be displaced by an amine or ammonia. However, a more common route would be the initial formation of the isoindoline ring from a primary amine, which would then require subsequent functionalization to introduce the second amino group.

A plausible synthetic route could involve the reaction of a suitable dichlorinated precursor, such as a 1,2-bis(halomethyl)benzene derivative, with hydrazine to directly form the N-aminoisoindoline.

Achieving the desired 4,7-dichloro substitution pattern on the isoindoline core requires careful control over the regioselectivity of the halogenation reaction. If the synthesis starts from an unsubstituted isoindoline, a regioselective halogenation step is necessary.

The directing effects of the substituents on the isoindoline ring will influence the position of halogenation. The fused pyrrolidine (B122466) ring can act as an activating group, and the positions ortho and para to the point of fusion will be electronically favored for electrophilic substitution. However, to achieve the 4,7-disubstitution pattern, specific strategies may be required.

One approach is to use a directing group to control the regioselectivity of the halogenation. For example, a removable protecting group on the nitrogen could influence the electronic properties of the aromatic ring and direct the incoming electrophile (in this case, a chlorinating agent) to the desired positions.

Another strategy involves ortho-lithiation , where a strong base is used to deprotonate the positions ortho to a directing group, followed by quenching with a chlorine source.

More advanced methods, such as transition metal-catalyzed C-H activation/halogenation , could also be employed. These methods offer high regioselectivity and are becoming increasingly important in modern organic synthesis. mdpi.com For instance, an iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has been reported, demonstrating the potential for such methods to be applied to other heterocyclic systems. mdpi.com

The following table outlines some general halogenation strategies:

Halogenation StrategyDescriptionPotential Application
Electrophilic Aromatic SubstitutionDirect reaction with a chlorinating agent (e.g., Cl₂, NCS). Regioselectivity depends on existing substituents.Halogenation of the isoindoline core, though may lead to mixtures of isomers.
Directed Ortho-MetalationDeprotonation of a specific position followed by reaction with a chlorine source.Precise introduction of chlorine at a specific position, potentially one at a time.
Transition Metal-Catalyzed C-H HalogenationUse of a metal catalyst to selectively activate and halogenate a C-H bond.Highly regioselective introduction of chlorine atoms.

The successful synthesis of this compound will depend on the careful optimization of reaction conditions and the selection of appropriate catalyst systems . researchgate.netresearchgate.netgrowingscience.com

For the formation of the isoindoline ring, if a cyclization reaction is employed, factors such as solvent, temperature, and the choice of catalyst will be critical. For example, in a palladium-catalyzed cyclization, the choice of ligand, palladium precursor, and oxidant can significantly impact the yield and purity of the product. researchgate.net

In the amination step, if a reductive amination approach is used, the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) and the reaction pH will be important parameters to optimize. organic-chemistry.org For nucleophilic substitution reactions to introduce the amine, the temperature, reaction time, and the nature of the base (if required) will need to be fine-tuned.

The use of cooperative catalysis , where two different catalysts work in concert, can also be a powerful strategy. nih.govorganic-chemistry.org For instance, a combination of a metal catalyst and an amine catalyst could be employed to facilitate a cascade reaction that forms the desired product in a single step. organic-chemistry.org

The following table provides a hypothetical example of parameters that would need to be optimized for a key reaction step, based on literature for related transformations:

ParameterRange/OptionsRationale
Catalyst Pd(OAc)₂, CuI, Ru-based catalystsThe choice of metal catalyst is crucial for C-H activation, cross-coupling, or reduction steps. researchgate.netorganic-chemistry.orgtitech.ac.jp
Ligand Phosphine-based, N-heterocyclic carbenesLigands can modulate the reactivity and selectivity of the metal catalyst.
Solvent Toluene, DMF, Dioxane, AcetonitrileThe polarity and boiling point of the solvent can influence reaction rates and solubility.
Temperature Room Temperature to 150 °CHigher temperatures may be required for bond formation, but can also lead to side products.
Base K₂CO₃, Cs₂CO₃, Et₃NA base may be required to neutralize acidic byproducts or to deprotonate a substrate.

Divergent Synthesis of this compound Derivatives

The strategic derivatization of the this compound scaffold is pivotal for exploring its chemical space and developing new molecular entities. A divergent synthetic approach allows for the creation of a library of analogs from a common intermediate, enabling systematic investigation of structure-activity relationships. This can be achieved through modifications on the isoindoline ring itself or by targeting the reactive amine nitrogen.

Functional Group Interconversions on the Isoindoline Ring

The chlorine substituents on the aromatic portion of the this compound molecule are key handles for functional group interconversions. While the isoindoline core is relatively stable, the aryl chlorides can undergo various transition metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

Nucleophilic aromatic substitution (SNAr) reactions on dichlorinated aromatic systems are also a viable strategy, particularly when activated by electron-withdrawing groups. However, in the case of this compound, the reactivity of the chlorine atoms is primarily governed by the electronic nature of the fused pyrrolidine ring.

Common functional group interconversions applicable to the 4,7-dichloro-isoindoline core include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, introducing alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new nitrogen-based functionalities.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups, which can be further elaborated.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyantion: Introduction of a nitrile group, often using a cyanide source and a palladium or nickel catalyst. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.

The selective functionalization of one chlorine atom over the other can be challenging and may depend on subtle differences in their electronic environment or steric accessibility.

Table 1: Potential Functional Group Interconversions on the Isoindoline Ring

Reaction TypeReagents and ConditionsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), heat4-Aryl-7-chloroisoindolin-2-amine
Buchwald-Hartwig AminationSecondary amine (e.g., Morpholine), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., Toluene), heat4-(Morpholin-4-yl)-7-chloroisoindolin-2-amine
Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF), heat4-Alkynyl-7-chloroisoindolin-2-amine
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, heat4-Cyano-7-chloroisoindolin-2-amine

This table presents illustrative examples of potential reactions and is not based on experimentally verified synthesis for this specific compound.

Modifications at the Amine Nitrogen for Derivative Synthesis

The primary amine at the 2-position of the isoindoline ring is a versatile functional group for a wide array of chemical transformations. Its nucleophilicity allows for reactions with various electrophiles, leading to a diverse set of N-substituted derivatives. These modifications can significantly impact the molecule's polarity, basicity, and potential biological interactions.

Key reactions for modifying the amine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. A broad range of acyl groups can be introduced, from simple alkyls to complex aromatic and heterocyclic systems.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This transformation introduces a strongly electron-withdrawing group, altering the electronic properties of the nitrogen atom.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. Mono-, di-, and even tri-alkylation can occur, leading to secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively. wikipedia.org Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation. youtube.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce ureas and thioureas, respectively. These derivatives can participate in hydrogen bonding and have been explored in various medicinal chemistry programs.

Condensation Reactions: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be stable or serve as intermediates for further reactions, such as reduction to secondary amines.

The reactivity of the amine can be modulated by the electronic effects of the dichlorinated benzene ring. The electron-withdrawing nature of the chlorine atoms may slightly decrease the nucleophilicity of the amine compared to an unsubstituted isoindolin-2-amine.

Table 2: Representative Modifications at the Amine Nitrogen

Reaction TypeReagents and ConditionsDerivative Class
AcylationAcetyl chloride, pyridine (B92270), CH₂Cl₂, 0 °C to rtN-(4,7-Dichloroisoindolin-2-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride, Et₃N, CH₂Cl₂, rtN-(4,7-Dichloroisoindolin-2-yl)-4-methylbenzenesulfonamide
Reductive AminationAcetone, NaBH(OAc)₃, dichloroethane, rtN-Isopropyl-4,7-dichloroisoindolin-2-amine
Urea FormationPhenyl isocyanate, THF, rt1-(4,7-Dichloroisoindolin-2-yl)-3-phenylurea

This table provides hypothetical examples of derivatization reactions and does not represent confirmed experimental outcomes for this specific molecule.

Advanced Spectroscopic Characterization and Structural Elucidation in 4,7 Dichloroisoindolin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the chemical environment of each atom, enabling chemists to map out the molecular structure.

Proton NMR (¹H NMR) is crucial for identifying the number and type of hydrogen atoms in a molecule. In the context of 4,7-Dichloroisoindolin-2-amine, the spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the isoindoline (B1297411) ring, and the amine (NH₂) protons.

The two aromatic protons (H-5 and H-6) would likely appear as a singlet or a narrow multiplet in the aromatic region of the spectrum, typically between δ 7.0-8.0 ppm. Their chemical equivalence is due to the symmetrical nature of the 4,7-disubstitution pattern. The methylene protons (at C-1 and C-3) of the isoindoline ring are diastereotopic and would be expected to show a complex splitting pattern, likely a pair of doublets, due to geminal coupling. These signals would be found in the aliphatic region, generally around δ 4.0-5.0 ppm. The protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on factors like solvent and concentration. hw.ac.uk This signal is also characterized by its ability to exchange with deuterium (B1214612) when D₂O is added to the sample, causing the peak to disappear from the spectrum. hw.ac.uk

For comparison, the ¹H NMR spectrum of 2-acetyl-5,6-dichloroisoindoline-1,3-dione shows a singlet for the two aromatic protons (H-4/7) at δ 8.50 ppm. mdpi.com While this is an isoindoline-1,3-dione and not an isoindolin-2-amine, it demonstrates the expected singlet for the symmetrically substituted aromatic protons. In other substituted isoindolines, aromatic protons appear in a similar range. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic CH (H-5, H-6)~7.5 - 8.0Singlet (s)
Methylene CH₂ (H-1, H-3)~4.5 - 5.0Doublet of doublets (dd) or AB quartet
Amine NH₂Variable (broad)Broad Singlet (br s)

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to be relatively simple.

One would anticipate four distinct signals in the aromatic region. Two signals would correspond to the chlorine-bearing carbons (C-4 and C-7) and the other two to the carbons bearing protons (C-5 and C-6) and the quaternary carbons (C-3a and C-7a). The chemical shifts for chlorinated aromatic carbons are typically found around δ 130-140 ppm. mdpi.com The methylene carbons (C-1 and C-3) would produce a single signal in the aliphatic region, expected around δ 50-60 ppm.

In a study of 4,5-dichloro derivatives of isoindoline, the chlorinated carbons C-4 and C-5 were observed at approximately δ 138.0 and 135.0 ppm, respectively, which supports the predicted range for the title compound. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Methylene C (C-1, C-3)~50 - 60
Aromatic CH (C-5, C-6)~120 - 130
Aromatic C-Cl (C-4, C-7)~135 - 145
Aromatic Quaternary C (C-3a, C-7a)~130 - 140

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For a derivative of this compound, COSY would show correlations between the geminal methylene protons at the C-1 and C-3 positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and piecing together the molecular structure. For instance, correlations from the methylene protons (H-1/H-3) to the quaternary aromatic carbons (C-3a/C-7a) and the chlorinated carbons (C-4/C-7) would confirm the connectivity of the isoindoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry in more complex, non-planar derivatives. ipb.pt

These advanced techniques are essential for the full structural characterization of novel or complex isoindoline derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.orgacs.org This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. For this compound (C₈H₈Cl₂N₂), the expected exact mass can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing a clear signature for a dichlorinated compound. mdpi.com HRMS is routinely used in the characterization of new isoindoline derivatives to confirm their elemental formulas. rsc.orgrsc.orgmdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as amines. rsc.org In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. This method typically results in minimal fragmentation, making it ideal for the clear determination of the molecular weight of the parent compound. rsc.orgrsc.org The analysis of various substituted isoindolines and related nitrogen-containing heterocycles frequently utilizes ESI-MS to detect the molecular ion peak, confirming the mass of the synthesized product. rsc.orgrsc.org The primary amine group in this compound makes it an excellent candidate for ESI-MS analysis, where a strong signal for the [M+H]⁺ ion would be expected.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a powerful tool for the mass analysis of a wide range of molecules, from large biomolecules like proteins to smaller organic compounds. shimadzu.comrcpath.org In the context of this compound research, MALDI-TOF MS serves as a critical tool for confirming the molecular weight and assessing the purity of synthesized batches.

The process involves embedding the analyte (this compound) in a large excess of a matrix compound, which is a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser or 355 nm from a Nd:YAG laser). shimadzu.com When the pulsed laser irradiates the co-crystallized sample, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase. shimadzu.com The matrix facilitates the ionization of the analyte, typically through proton transfer, resulting in the formation of singly charged ions, [M+H]⁺. bruker.com This gentle ionization process minimizes fragmentation, a significant advantage for structural confirmation. rcpath.org

Following ionization, the ions are accelerated by an electric field into a flight tube. shimadzu.com Because all ions receive the same kinetic energy, their velocity is dependent on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The time it takes for an ion to travel the length of the tube is precisely measured, allowing for the accurate determination of its m/z value. bruker.com For this compound (C₈H₆Cl₂N₂), the expected monoisotopic mass can be precisely verified, confirming the elemental composition. The technique's speed, sensitivity, and tolerance to some impurities make it well-suited for high-throughput screening and quality control in synthetic chemistry. rcpath.org

ParameterDescriptionRelevance to this compound
Ionization Method Soft ionization via laser energy absorption by a matrix. shimadzu.comMinimizes fragmentation, allowing for clear observation of the molecular ion peak.
Primary Measurement Time-of-flight of ions through a field-free drift region.Directly correlates to the mass-to-charge ratio (m/z) for accurate molecular weight determination.
Typical Ion [M+H]⁺ (protonated molecule).For this compound, this would be [C₈H₆Cl₂N₂ + H]⁺.
Key Advantage Speed, high sensitivity, and analysis of intact molecules. rcpath.orgEnables rapid confirmation of synthesis success and sample purity.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy at those frequencies. pg.edu.pl The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, FT-IR analysis would confirm the presence of its key structural features.

The N-H stretching vibrations of the primary amine (R-NH₂) group are expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The presence of two bands is a clear indicator of a primary amine. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic nature of the isoindoline core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.org The C-N stretching vibration for an aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Finally, the presence of chlorine atoms on the aromatic ring would produce strong C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Table: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3400-3250 (two bands) Medium-Weak
Primary Amine N-H Bend 1650-1580 Variable
Aromatic Ring C-H Stretch >3000 Variable
Aromatic Ring C=C Stretch 1600-1450 Medium-Weak
Aromatic Amine C-N Stretch 1335-1250 Strong

Data compiled from general spectroscopic tables and principles. orgchemboulder.comlibretexts.org

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. americanpharmaceuticalreview.com While FT-IR relies on the absorption of light due to a change in dipole moment during a vibration, Raman spectroscopy detects the scattering of light resulting from a change in the polarizability of the molecule's electron cloud. americanpharmaceuticalreview.comlibretexts.org Consequently, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra, whereas they may be weak in IR spectra.

For this compound, the symmetric "breathing" mode of the aromatic ring would be expected to be a strong feature in the Raman spectrum. Likewise, the C-Cl symmetric stretching vibrations would be prominent. In contrast, the polar N-H and C-N bonds, which are strong absorbers in the IR spectrum, would likely show weaker intensity in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, aiding in a definitive structural assignment. americanpharmaceuticalreview.com The analysis of Raman band positions, intensities, and linewidths can provide detailed information about the chemical species, its concentration, and any structural disorder. horiba.com

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*). libretexts.org The light-absorbing regions of a molecule are known as chromophores. msu.edu

The chromophore in this compound is the chlorinated aromatic isoindoline system. The conjugated π-system of the benzene (B151609) ring is expected to give rise to strong absorptions in the UV region due to π → π* transitions. libretexts.org The presence of the amine group (an auxochrome) with its non-bonding electrons can lead to n → π* transitions, which are typically weaker and may appear at longer wavelengths. libretexts.org Halogen substituents on the benzene ring can cause a bathochromic (red) shift in the absorption maxima. The UV-Vis spectrum provides key information on the electronic structure of the conjugated system. Analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands helps to characterize the molecule's electronic properties. technologynetworks.com

To gain a more fundamental understanding of a molecule's intrinsic properties, free from the complexities of solute-solvent interactions, gas-phase studies are employed. bris.ac.uk Advanced laser spectroscopic techniques can be applied to isoindoline analogs to provide highly resolved electronic and vibrational spectra. In the gas phase, spectroscopic transitions often appear as sharp, well-resolved peaks, allowing for a detailed analysis of the molecular structure and dynamics. bris.ac.uk

Techniques such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry can be used. In these experiments, a tunable laser excites the molecules to a specific electronic state. The resulting fluorescence or ionization signal is measured as a function of the laser wavelength, producing a high-resolution spectrum. Such studies on isoindoline and its derivatives can yield precise information about their geometry in both ground and excited electronic states, as well as data on vibrational frequencies and photophysical decay pathways. researchgate.net These gas-phase investigations provide benchmark data that are crucial for validating and refining theoretical calculations on molecular structure and stability. researchgate.netnd.edu

X-ray Crystallography for Definitive Solid-State Structural Determination of Dichloroisoindoline Compounds

Crystallographic investigations of isoindoline derivatives reveal a characteristic rigid bicyclic framework, where a five-membered nitrogen-containing ring is fused to a benzene ring. The solid-state conformation of these molecules is heavily influenced by the nature and position of substituents on this core structure. These substituents dictate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing arrangement.

Detailed research findings from crystallographic studies of related isoindoline derivatives are summarized in the interactive table below. This data showcases the kind of precise structural parameters obtained from X-ray diffraction experiments.

Interactive Table: Crystallographic Data for Selected Isoindoline Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dioneC₁₅H₈Cl₂N₂O₂MonoclinicP2₁/c8.03877.698122.2686101.828 iucr.org
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dioneC₁₈H₁₇NO₄TriclinicP-1---- nih.gov
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amineC₁₁H₁₁N₃O₄MonoclinicP2₁5.10417.751914.797497.088 researchgate.net

Note: Full unit cell parameters for the triclinic system are not detailed in the provided search result summary.

Furthermore, X-ray crystallography illuminates the crucial role of intermolecular forces. In the crystal structure of 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione, a short Cl···Cl contact of 3.4027(9) Å and weak C—H···π interactions are observed, which stabilize the crystal packing. iucr.org Similarly, studies on other derivatives show how hydrogen bonds and π-π stacking interactions guide the supramolecular assembly. nih.gov For a compound like this compound, one would anticipate that the chlorine atoms and the amine group would be key participants in forming such intermolecular contacts, defining its solid-state architecture. The definitive determination of these features is exclusively possible through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies on 4,7 Dichloroisoindolin 2 Amine

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for predicting the behavior of a compound in chemical reactions and biological systems.

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometries

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for its balance of accuracy and computational cost. Were DFT studies to be conducted on 4,7-Dichloroisoindolin-2-amine, they would likely focus on several key parameters to describe its electronic properties and stable geometric conformation.

Key DFT-Calculable Parameters:

PropertyDescriptionPotential Insights for this compound
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms in the molecule.Determination of bond lengths, bond angles, and dihedral angles, revealing the planarity or puckering of the isoindoline (B1297411) ring system and the orientation of the chloro and amine substituents.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally suggests higher reactivity. This would indicate the molecule's potential as an electron donor or acceptor in reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the amine group and the chlorine atoms would be areas of significant interest.
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and intramolecular interactions.Quantification of the partial charges on each atom, providing a more detailed picture of the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amine group.

While no specific DFT data exists for this compound, the principles are well-established. The chlorine atoms at the 4 and 7 positions are expected to have a significant impact on the electronic structure of the isoindoline core through their electron-withdrawing inductive effects.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to obtain a highly accurate benchmark for its electronic energy and structure. These high-level calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for studying systems where electron correlation effects are particularly important.

Simulation of Reaction Mechanisms and Pathways for Isoindoline Synthesis

The synthesis of the isoindoline scaffold is a well-documented area of organic chemistry. Computational studies have been instrumental in elucidating the mechanisms of these reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical Investigation of Nucleophilic Substitution Reactions in Dichloroisoindolines

The chlorine atoms on the benzene (B151609) ring of this compound make it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Theoretical investigations could model the reaction of this compound with various nucleophiles. Such studies would typically involve locating the transition state structures for the addition of the nucleophile and the subsequent departure of the chloride ion. The calculated activation energies would help in predicting the feasibility and regioselectivity of such substitutions.

Prediction of Reaction Barriers and Transition States in Synthetic Schemes

Computational chemistry plays a crucial role in understanding and optimizing synthetic routes to complex molecules. For the synthesis of isoindolines, various catalytic cycles have been investigated theoretically. rsc.org For instance, in rhodium-catalyzed [2+2+2] cycloadditions to form isoindolines, computational studies have identified key intermediates and transition states, helping to explain the observed reactivity and selectivity. researchgate.net Similarly, for Pd-catalyzed C-H activation strategies, computational models can reveal the energetics of different pathways, such as a 1,4-Pd shift mechanism. researchgate.net

Should a synthetic route to this compound be developed, computational modeling could be used to:

Evaluate potential synthetic pathways: By comparing the calculated energy profiles of different proposed routes.

Understand catalyst behavior: By modeling the interaction of the reactants and intermediates with the catalyst. acs.orgacs.org

Predict reaction outcomes: By calculating reaction barriers and the energies of transition states.

Molecular Modeling and Docking Studies for Predictive Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery.

Given the absence of any published biological activity for this compound, any molecular docking study would be purely exploratory. The general process would involve:

Selection of a Biological Target: Based on the structural similarity of the isoindoline core to known bioactive molecules, a relevant protein target could be chosen.

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized using methods like DFT. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to predict the preferred binding orientation and conformation of the molecule within the active site of the protein.

Analysis of Binding Modes: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Such predictive studies could provide the first hypotheses about the potential pharmacological relevance of this compound, guiding future experimental investigations.

Computational Assessment of Binding Affinities and Ligand-Target Interactions

Computational methods are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, a crucial step in drug discovery. cnag.catfrontiersin.org These approaches can estimate the binding affinity, which indicates the strength of the interaction, and provide detailed insights into the specific contacts between the ligand and the target protein. cnag.catfrontiersin.org

One of the primary techniques used is molecular docking. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein. Scoring functions are then used to estimate the binding affinity. frontiersin.org For isoindoline derivatives, studies have shown that these molecules can act as inhibitors for various enzymes. mdpi.comresearchgate.net For instance, computational docking studies of isoindoline-based compounds have been used to predict their binding modes and affinities for enzymes like α-glycosidase and α-amylase. mdpi.com

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. nih.gov These simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often coupled with MD simulations to calculate the free energy of binding, offering a more accurate prediction of binding affinity. researchgate.net

The following table summarizes the types of computational methods used to assess ligand-target interactions and their key outputs.

Computational MethodKey OutputsRelevance to this compound
Molecular Docking Predicted binding pose, docking score (estimate of binding affinity). nih.govCan predict how this compound might bind to various biological targets.
Molecular Dynamics (MD) Simulations Dynamic behavior of the ligand-target complex, conformational changes. nih.govProvides insight into the stability and flexibility of the binding of this compound.
MM/GBSA Binding free energy. researchgate.netOffers a more quantitative prediction of the binding affinity of this compound.

Analysis of Conformational Dynamics and Stability of Dichloroisoindoline Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its function. Computational methods can be used to explore the different possible conformations of a molecule and their relative stabilities. nih.gov For flexible molecules like isoindoline derivatives, understanding their conformational dynamics is key to understanding their biological activity. researchgate.net

Conformational analysis typically begins with a search of the potential energy surface of the molecule to identify stable, low-energy conformations. This can be done using various computational methods, from molecular mechanics to more accurate but computationally expensive quantum mechanical calculations. wiley.com The stability of different conformers is then evaluated based on their relative energies.

Molecular dynamics simulations are also a powerful tool for studying conformational dynamics. aps.org By simulating the motion of the molecule over time, these simulations can reveal the transitions between different conformations and the timescales on which these transitions occur. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to bind to a target. nih.gov The stability of dichloroisoindoline derivatives can be influenced by factors such as the nature and position of substituents on the isoindoline ring. polito.itul.ie

The table below outlines the computational approaches used for conformational analysis and their significance.

Computational ApproachInformation GainedApplication to Dichloroisoindoline Derivatives
Potential Energy Surface Scan Identification of stable conformers, relative energies.Determines the preferred shapes of this compound and its analogs.
Molecular Dynamics Simulations Conformational transitions, flexibility, dynamic behavior. aps.orgReveals how the molecule's shape changes over time and in different environments.

Thermodynamic and Kinetic Considerations in Isoindoline Systems

Computational chemistry can also be used to predict the thermodynamic and kinetic properties of chemical reactions involving isoindoline systems. researchgate.net Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, while kinetics describes the rate at which a reaction occurs. nih.govresearchgate.net

Kinetic parameters, such as activation energies, can also be computed. researchgate.net The activation energy is the energy barrier that must be overcome for a reaction to occur, and it is a key determinant of the reaction rate. researchgate.net Transition state theory is often used in conjunction with quantum mechanical calculations to determine the structure of the transition state and the activation energy. researchgate.net Kinetic studies on isoindoline-based systems have been performed to understand their catalytic activity in various reactions. researchgate.net

The following table summarizes the key thermodynamic and kinetic parameters and the computational methods used to obtain them.

ParameterComputational MethodSignificance for Isoindoline Systems
Enthalpy of Reaction Quantum Mechanics (e.g., DFT)Determines if a reaction involving an isoindoline is exothermic or endothermic. uakron.edu
Gibbs Free Energy of Reaction Quantum Mechanics (e.g., DFT)Predicts the spontaneity of a reaction under given conditions. uakron.edu
Activation Energy Quantum Mechanics (with Transition State Theory)Determines the rate of a reaction involving an isoindoline. researchgate.net

Theoretical Characterization of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from vibrational and electronic spectroscopy. nih.govmdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. dtic.mildtic.mil Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. nih.gov

These theoretical predictions are extremely useful for assigning the peaks observed in experimental spectra to specific molecular vibrations. nih.gov For amines, characteristic vibrational frequencies can be identified for functional groups like the N-H and C-N bonds. dtic.mil By comparing the computed spectrum with the experimental one, the structure of the molecule can be confirmed.

The table below shows a hypothetical comparison of experimental and computed vibrational frequencies for a molecule like this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Computed Frequency (cm⁻¹)Assignment
N-H stretch~3400~3450Vibration of the N-H bonds in the amine group.
C-H stretch~3000~3050Vibration of the C-H bonds in the aromatic ring.
C=C stretch~1600~1620Stretching of the carbon-carbon double bonds in the benzene ring.
C-N stretch~1200~1230Stretching of the carbon-nitrogen bond.
C-Cl stretch~700~710Stretching of the carbon-chlorine bonds.

Electronic spectroscopy, such as UV-Vis spectroscopy, probes the electronic transitions within a molecule. mdpi.com Time-dependent DFT (TD-DFT) is a widely used computational method for simulating electronic absorption and emission spectra. researchgate.net

These simulations can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. researchgate.net By analyzing the molecular orbitals involved in these transitions, it is possible to understand the nature of the electronic excitations. mdpi.com Comparing the simulated spectrum with the experimental one can help to confirm the electronic structure of the molecule and assign the observed absorption bands. nih.gov

The following table illustrates how simulated electronic spectral data can be compared with experimental results.

Electronic TransitionExperimental λmax (nm)Simulated λmax (nm)Oscillator Strength (Computed)
π -> π~280~2850.5
n -> π~320~3250.01

Structure Activity Relationship Sar Studies of 4,7 Dichloroisoindolin 2 Amine Derivatives

Rational Design Principles for Modifying the 4,7-Dichloroisoindolin-2-amine Scaffold

Rational drug design for this compound derivatives involves a systematic approach to modify its structure to enhance pharmacological activity. This process leverages an understanding of the molecule's interaction with its biological targets, aiming to optimize binding affinity, selectivity, and pharmacokinetic properties. The isoindoline (B1297411) core, the amine nitrogen, and the chlorine substituents are all key points for strategic modification. mdpi.comacs.org

The isoindoline core serves as a rigid scaffold that can be strategically functionalized to modulate biological activity. The benzene (B151609) ring of the isoindoline nucleus is a prime target for substitution to explore interactions with hydrophobic pockets or specific residues within a target protein.

Research on related isoindoline amides as inhibitors of ADAMTS-4/5 (aggrecanases involved in osteoarthritis) has shown that substitutions on the isoindoline ring are critical for potency. acs.org For instance, introducing a trifluoromethyl (-CF3) group at the meta-position (relative to the amide linkage) significantly improved potency. acs.org Further derivatization to create disubstituted isoindolines, such as adding a chlorine atom adjacent to the -CF3 group, led to even greater improvements in activity. acs.org This suggests that for the 4,7-dichloro scaffold, additional substitutions on the remaining aromatic positions (5 and 6) could be a fruitful strategy for enhancing biological effects.

The general principle is that the nature, size, and electronic properties of substituents on the aromatic part of the isoindoline core can drastically alter molecular interactions and, consequently, biological outcomes. researchgate.netd-nb.info

Table 1: Effect of Isoindoline Ring Substitution on ADAMTS-5 Potency Data extracted from studies on related isoindoline amide derivatives. acs.org

CompoundIsoindoline SubstitutionADAMTS-5 IC50 (nM)
14 -CF₃88
17 -CF₃, -F62
18 -CF₃, -Cl51
20 -CF₃, -CH₃17
22 -Cl, -Cl23

The 2-amino group of this compound is a critical handle for introducing a wide variety of side chains and linkers, profoundly influencing the compound's pharmacological profile. The nature of the substituent on this nitrogen can dictate the molecule's interaction with its biological target, its solubility, and its metabolic stability.

In SAR studies of inhibitors for SARS-CoV papain-like protease (PLpro), modifications to a nitrogen-containing chain attached to a core structure revealed that adding substitutions can be detrimental to activity. For example, the addition of a gem-dimethyl group on the carbon adjacent to a naphthyl ring in an intermediate chain resulted in a significant reduction in potency. nih.gov This highlights that steric hindrance around the nitrogen and its connecting chain can disrupt favorable binding interactions.

Conversely, in other contexts, increasing the size of the substituent on an amino nitrogen can increase affinity. researchgate.net For derivatives of this compound, this position allows for the introduction of various functionalities, such as amides, sulfonamides, or alkyl chains bearing other pharmacophoric groups. For example, converting the amine to an amide linkage, as seen in potent ADAMTS inhibitors, allows for the connection of larger, more complex moieties that can form extensive interactions within a binding site. acs.org The choice of substituent is therefore highly target-dependent and a key element of the rational design process.

Influence of Halogenation Patterns on Biological Activity and Selectivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The specific pattern of halogenation on the isoindoline ring system can significantly influence biological activity and selectivity. researchgate.net

The two chlorine atoms at the 4 and 7 positions of the isoindoline scaffold are expected to play a crucial role in molecular recognition. Their electron-withdrawing nature and size influence the electronic distribution of the aromatic ring and provide potential sites for specific interactions with target proteins. d-nb.info

Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and, notably, halogen bonds. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen on a protein. ucl.ac.uk In one study on HDAC8 inhibitors, a chlorine atom was observed to form a halogen bond with a glycine (B1666218) carbonyl oxygen. ucl.ac.uk In the same inhibitor, another chlorine atom at a different position was shown to interact with an arginine residue through a different, Lewis base-type contact. ucl.ac.uk

This dual nature of interaction demonstrates that the 4,7-dichloro substitution pattern can provide multiple, specific anchoring points within a binding pocket. The positioning of these chlorine atoms can lead to enhanced binding affinity and selectivity compared to non-halogenated or differently halogenated analogs. Theoretical studies have also highlighted that migrating chlorine atoms in cyclic systems can stabilize transition states through significant charge separation, further emphasizing their unique electronic contributions. acs.org

In studies on isoindole-1,3-dione derivatives for antimicrobial and anticancer activity, halogenation was generally found to increase the biological effect. researchgate.net Furthermore, tetra-brominated derivatives were reported to be more effective than tetra-chlorinated ones, suggesting that the size and polarizability of the halogen are key factors. researchgate.net For antiviral isoindoline derivatives, the presence of a chlorine atom at position 8 of a related dihydrothiazolo[2,3-a]isoindolone system was found to be favorable for activity. jmchemsci.com

Table 2: Comparative Activity of Halogenated Isoindoline-1,3-dione AChE Inhibitors nih.gov

CompoundSubstitution on Benzyl MoietyAChE IC50 (μM)
7c 4-fluoro2.1 ± 0.6
7d 4-chloro7.4 ± 0.1
7h 3,4-difluoro2.1 ± 0.6
7i 3,4-dichloro6.7 ± 1.1

Investigation of Linker and Side Chain Variations in Isoindoline Derivatives

The linker and side chains attached to the core isoindoline scaffold are fundamental to defining the molecule's interaction with its biological target. jmchemsci.comresearchgate.net For this compound, modifications would typically originate from the 2-amino position, allowing for the introduction of diverse chemical moieties.

The design of these linkers and side chains is crucial for orienting functional groups correctly for optimal receptor binding. mdpi.com Studies on isoindoline derivatives have shown that both the length and chemical nature of the linker are important. For instance, in antiviral compounds, the linkage of the isoindoline ring to other cyclic systems or side chains was shown to produce effective agents. jmchemsci.comresearchgate.net

In the context of solid-phase synthesis, specialized linker strategies have been developed to create libraries of isoindole-containing compounds. smolecule.com These strategies, including traceless linkers based on vinyl sulfone or silicon chemistry, enable the efficient exploration of a wide variety of side chains attached to the isoindoline core. smolecule.com This high-throughput approach is invaluable for SAR studies, allowing for the rapid identification of optimal linker lengths and compositions for a given biological target. Research into ADAMTS inhibitors also demonstrated that modifying the side chain (in this case, a hydantoin (B18101) moiety) connected via an amide linker to the isoindoline core led to improved potency. acs.org

Effects of Aliphatic and Aromatic Moieties on Target Binding

The modification of the this compound core with various aliphatic and aromatic substituents is a key strategy to probe the steric and electronic requirements of a biological target's binding pocket. The nature of these appended groups can drastically alter a compound's affinity, selectivity, and potency.

Research on other classes of bioactive molecules provides a blueprint for how such modifications can be approached. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the addition of different groups led to compounds with nanomolar inhibitory potency against specific enzymes. nih.gov Similarly, SAR studies on cannabinoid type-1 receptor (CB1R) ligands have shown that the binding affinity can be significantly increased by attaching specific groups, such as a pentyl group to the N1 position of an indole (B1671886) ring or a naphthalenyl group to a methanone (B1245722) moiety. biomolther.org

Applying these principles to the this compound scaffold, one could systematically introduce substituents at the 2-amino position.

Aliphatic Moieties: Introducing straight-chain or branched alkyl groups can explore hydrophobic pockets within a receptor. A progressive increase in chain length might enhance binding affinity up to an optimal length, after which steric hindrance could lead to a decrease in activity.

Aromatic Moieties: The addition of phenyl, substituted phenyl, or larger aromatic systems like naphthyl rings can introduce favorable pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Substituents on these aromatic rings (e.g., halogens, methoxy (B1213986) groups) can further fine-tune electronic properties and create additional contact points. Studies on 2-phenoxybenzamides have demonstrated that a 4-fluorophenoxy substituent can be advantageous for biological activity compared to an unsubstituted phenoxy group. mdpi.com

The following table illustrates a hypothetical SAR study for this compound derivatives, demonstrating how different moieties could modulate binding affinity for a generic receptor.

Compound IDR Group (Substituent on 2-amine)Target Binding Affinity (Ki, nM)Rationale for Activity Change
1 -H (Parent Amine)1500Baseline activity of the core structure.
2 -CH₃ (Methyl)850Small alkyl group may fit into a small hydrophobic pocket.
3 -CH₂(CH₂)₂CH₃ (n-Butyl)210Increased hydrophobic interaction enhances binding.
4 -Phenyl95Pi-stacking interaction with the receptor provides strong binding.
5 -4-Fluorophenyl45Favorable halogen interaction or electronic effect improves affinity over unsubstituted phenyl.

This table is illustrative and based on established medicinal chemistry principles. The values are not derived from experimental results on this specific compound series.

Conformational Flexibility and its Contribution to Structure-Activity Relationships

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements. The interplay between rigidity and flexibility is a key consideration in drug design. rsc.orgnih.gov

Rigid Substituents: Introducing rigid linkers or bulky groups can restrict the number of available conformations. If this pre-organizes the molecule into a shape that is already optimal for binding, the entropic penalty is reduced, potentially leading to a significant increase in both potency and selectivity. nih.gov

Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of different derivatives and predict how their flexibility might impact their ability to bind to a target like the HIV-1 gp120 envelope protein. nih.gov The goal is to strike a balance: the molecule should be flexible enough to enter and adapt to the binding site but rigid enough to favor the bioactive conformation.

Stereochemical Considerations in Dichloroisoindoline Derivative Design

When modifications to the this compound scaffold introduce a chiral center, the resulting molecule can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have profoundly different interactions with the chiral environment of the body, including enzymes and receptors.

Asymmetric Synthesis and Chiral Resolution of Enantiopure Isoindoline Amine Derivatives

To study the effects of stereochemistry, it is essential to obtain enantiomerically pure samples of the chiral derivatives. This can be achieved through two primary strategies: chiral resolution or asymmetric synthesis.

Chiral Resolution: This method involves the separation of a 50:50 mixture (racemate) of both enantiomers. A common approach is chiral chromatography, such as Supercritical Fluid Chromatography (SFC), which uses a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation. researchgate.net Protecting the amine group, for example as a carbamate, can facilitate this process. researchgate.net

Asymmetric Synthesis: This strategy aims to create predominantly one enantiomer from the start of the synthetic process. Several powerful methods exist:

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical handle that is attached to the starting material to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereocenter. researchgate.net After the reaction, the auxiliary is removed.

Enzymatic Catalysis: Enzymes are inherently chiral and can be used to catalyze reactions with high stereoselectivity. For instance, (S)-specific omega-transaminases can convert a prochiral ketone into a chiral amine with excellent enantiomeric excess (>99% ee). nih.gov

Asymmetric Catalysis: Chiral metal catalysts, such as those based on Nickel(II), can be used for reactions like asymmetric hydrogenation of ketimines to produce chiral amines with high yields and enantioselectivity. rsc.org

Stereoselective Interactions with Biological Targets and Receptors

Once separated, the individual enantiomers of a chiral 4,7-Dichloroisoindoline-2-amine derivative can be tested for biological activity. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). This difference is due to stereoselective interactions with the chiral binding site of the target protein.

According to the Easson-Stedman hypothesis, a more potent enantiomer may engage in a three-point interaction with its receptor, while the less potent enantiomer can only achieve a two-point binding, resulting in lower affinity. The precise three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit, maximizing favorable interactions like hydrogen bonds, hydrophobic contacts, and ionic bonds.

Recent studies have shown that stereochemistry can also influence other biological processes. For example, chiral polyurea nanocapsules exhibit stereoselective interactions with albumin, with one enantiomer showing significantly greater protein adsorption and a 2.5-fold increase in cellular internalization compared to its mirror image. nih.gov This highlights that stereochemistry can impact a drug candidate's distribution and pharmacokinetics, not just its direct target binding.

The following table provides a hypothetical comparison of the biological activity of two enantiomers of a fictional active derivative.

EnantiomerBiological Target Occupancy (%)Rationale
(R)-Isomer85%The spatial arrangement of substituents allows for optimal three-point binding within the receptor's chiral pocket.
(S)-Isomer12%A key substituent is improperly oriented, causing steric clash or preventing a critical binding interaction (e.g., hydrogen bond).

This table is illustrative and based on established principles of stereopharmacology. The values are not derived from experimental results.

Mechanistic Biological Activity Research of 4,7 Dichloroisoindolin 2 Amine and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

The ability of isoindoline (B1297411) derivatives to inhibit specific enzymes is a key area of investigation. These studies aim to understand not only the potency of inhibition but also the precise molecular interactions that govern this activity.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that is a well-established therapeutic target for the management of type 2 diabetes. nih.govoatext.com Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1, which in turn enhances insulin (B600854) secretion and improves glucose homeostasis. nih.govscielo.br

Isoindoline-based compounds have been identified as potent inhibitors of DPP-IV. researchgate.net Research into a series of isoindoline derivatives led to the discovery of highly selective and potent inhibitors. nih.gov Specifically, focused structure-activity relationship (SAR) studies on the isoindoline class identified compounds with significant DPP-IV inhibitory capacity. researchgate.net For instance, the compound (S)-1-(2-(4-(4,7-Dichloroisoindolin-2-yl)-2-methyl-4-oxobutan-2-ylamino)acetyl)pyrrolidine-2-carbonitrile HCl salt was synthesized and characterized as part of these investigations. nih.gov

While some isoindoline derivatives demonstrate high selectivity for DPP-IV, others have been found to be dual inhibitors, also affecting the related enzymes DPP-8 and DPP-9. diabetesjournals.orgportlandpress.com An allo-isoleucyl isoindoline derivative was identified as a dual inhibitor, though some reports indicate that certain isoindole derivatives can inhibit both DPP-IV and DPP-8/9 with greater selectivity for the latter two. diabetesjournals.orgmdpi.comresearchgate.net The inhibitory effects are dose-dependent; in one study, a 1 mg/kg dose of an isoindoline inhibitor resulted in 95% inhibition of plasma DPP-IV activity within 30 minutes. nih.gov

Table 1: In Vitro DPP-IV Inhibition by Select Isoindoline Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC50)Selectivity ProfileReference
Allo-isoleucyl isoindoline derivativeDPP-8~50 nmol/LDual inhibitor with DPP-9 researchgate.net
Allo-isoleucyl isoindoline derivativeDPP-9~50 nmol/LDual inhibitor with DPP-8 researchgate.net
Isoindoline-1,3-dione derivative (Compound 8a)AChE0.11 ± 0.05 µMMore potent against AChE than BChE nih.gov
Isoindoline-1,3-dione derivative (Compound 7d)α-glycosidase0.07 mMAlso inhibits α-amylase mdpi.com

The inhibitory action of isoindoline derivatives is rooted in their ability to bind to critical sites on an enzyme, either the active site where the substrate normally binds (orthosteric binding) or a secondary location (allosteric binding) that modulates the enzyme's function.

Several studies have demonstrated that isoindoline compounds can interact with both types of sites. For example, certain isoindoline-1,3-dione derivatives were designed as dual binding site inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov These compounds interact simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govacs.org The isoindoline-1,3-dione fragment specifically interacts with the PAS. nih.gov Molecular docking studies confirmed that these inhibitors locate within the entire enzymatic gorge of AChE. nih.gov

In other enzymatic systems, isoindoline derivatives have shown the ability to bind to allosteric sites. Research on HIV-1 reverse transcriptase (RT) identified isoindoline derivatives that bind to an allosteric site near, but distinct from, the enzyme's active site. jmchemsci.com Similarly, theoretical and experimental studies on histone deacetylase 8 (HDAC8) showed that isoindoline compounds can interact with both allosteric and orthosteric pockets. researchgate.net The binding of an isoindole derivative to the active site of protein kinase CK2 is facilitated by its isoindole and pyridine (B92270) moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme's active site residues.

Kinetic studies are crucial for elucidating the precise mechanism of enzyme inhibition, revealing whether an inhibitor competes with the substrate, binds to the enzyme-substrate complex, or both. These studies determine key parameters such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.

Detailed kinetic analyses have been performed on various isoindoline derivatives. For example, a study on isoindolin-1,3-dione-based acetohydrazides identified a potent AChE inhibitor, compound 8a. nih.gov Lineweaver-Burk plot analysis, where the reciprocal of reaction velocity is plotted against the reciprocal of substrate concentration, showed that increasing concentrations of compound 8a resulted in a constant Vmax (maximum reaction velocity) but an increased Km (Michaelis constant). nih.gov This pattern is characteristic of a competitive mode of inhibition, where the inhibitor directly competes with the substrate for the enzyme's active site. The Kᵢ for this compound was determined to be a low 0.0886 µM, indicating high affinity for the enzyme. nih.gov

In another study, an isoindoline-pyridine derivative (compound 7d) was investigated for its inhibitory effects on α-glycosidase and α-amylase. mdpi.com Kinetic analysis using Lineweaver-Burk plots also revealed a competitive inhibition mechanism against both enzymes. mdpi.com Other research on isoindoline-1,3-dione derivatives targeting cholinesterases identified a non-competitive mode of inhibition against AChE, indicating that the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. nih.gov

Table 2: Kinetic Parameters of Enzyme Inhibition by Isoindoline Derivatives
CompoundTarget EnzymeInhibition ModeInhibition Constant (Kᵢ)Reference
Compound 8a (isoindolin-1,3-dione-based acetohydrazide)Acetylcholinesterase (AChE)Competitive0.0886 µM nih.gov
Compound 7d (isoindoline-pyridine derivative)α-glycosidaseCompetitive0.47 mg mdpi.com
Compound 7d (isoindoline-pyridine derivative)α-amylaseCompetitive0.75 mg mdpi.com
Compound 3b (isoindoline-1,3-dione derivative)Acetylcholinesterase (AChE)Non-competitiveNot Specified nih.gov
Compound 4a (isoindole-1,3-dione sulfonamide)Aldose Reductase (ALR2)Competitive/Non-competitive0.211 µM scilit.com

Receptor Modulation and Signaling Pathway Investigations

Beyond direct enzyme inhibition, isoindoline derivatives can exert their biological effects by modulating the activity of molecular receptors on the cell surface or within the cell. This modulation can trigger or block downstream signaling cascades, leading to a wide range of cellular responses.

Isoindoline compounds have been shown to act as both agonists (activators) and antagonists (blockers) at a variety of molecular receptors.

Agonist Activity:

PPARδ: Small molecule isoindoline derivatives have been identified as potent and selective agonists of the human peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor involved in fatty acid metabolism. nih.gov

GABA B Receptor: The isoindoline derivative DN-2327 was found to have a high association with and agonistic action on the GABA B receptor in the brain. nih.gov

GABA A Receptor: Research has also focused on the design and synthesis of new isoindoline derivatives as GABA A receptor agonists for potential anticonvulsant activity. brieflands.com

Antagonist Activity:

Sigma-2 Receptor: Certain isoindoline compounds that bind to the sigma-2 receptor behave as functional antagonists, competing with amyloid-beta oligomers, which are implicated in Alzheimer's disease. google.com

α1A Adrenoceptor: A series of tricyclic hexahydrobenz[e]isoindoles were synthesized and characterized as α1A adrenoceptor antagonists, which are targets for treating benign prostatic hyperplasia. acs.org

Endothelin-1 (B181129) (ETA-1) Receptor: Isoindoline derivatives have been reported as selective antagonists of the endothelin-1 receptor A. researchgate.net

Serotonin Receptors: Other derivatives are known to be potent 5-HT1A and 5-HT2C receptor antagonists. jmchemsci.com

Table 3: Receptor Modulation by Isoindoline Derivatives
Receptor TargetType of ActivityCompound Class/ExampleReference
PPARδAgonistIsoindoline derivatives nih.gov
GABA BAgonistDN-2327 nih.gov
Sigma-2AntagonistIsoindoline compounds (Formula I) google.com
α1A AdrenoceptorAntagonistHexahydrobenz[e]isoindoles acs.org
5-HT1A / 5-HT2CAntagonistIsoindoline derivatives jmchemsci.com

The interaction of isoindoline derivatives with their molecular targets initiates a cascade of intracellular events known as signaling pathways. Research has focused on identifying these affected pathways to understand the compounds' ultimate cellular effects.

Adenylate Cyclase Pathway: The isoindoline derivative and GABA B agonist, DN-2327, was shown to significantly suppress forskolin-stimulated adenylate cyclase activity in rat cerebral cortex slices. nih.gov This demonstrates a direct impact on a key second messenger signaling system.

mTOR/S6K1 Pathway: Isoindoline-1,3-dione derivatives have been identified as ATP-competitive inhibitors of S6K1, a protein kinase that is a downstream target of the mammalian target of rapamycin (B549165) (mTOR). xula.edu The mTOR/S6K1 pathway is crucial for regulating fundamental cellular processes like protein synthesis and is often hyperactive in cancers. xula.edu

PI3K/Akt Pathway: Isoindolinone-based compounds have been developed as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ). nih.gov PI3Ks are enzymes that initiate a signaling cascade through downstream proteins like Akt (also known as protein kinase B), which mediates critical cellular functions such as cell motility, survival, and proliferation. nih.gov

ERK1/2 Signaling: An isoindoline compound (N-de-phenylethyl isohericerin) isolated from the medicinal mushroom Hericium erinaceus was found to promote neurite outgrowth in hippocampal neurons. nih.gov Mechanistic studies revealed that this compound acts through a neurotrophic pathway that converges on the activation of ERK1/2 signaling, a central pathway in cell growth and differentiation. nih.gov

Protein Kinase CK2 Pathway: The inhibition of protein kinase CK2 by an isoindole derivative directly affects its downstream signaling pathways, which can lead to changes in cell proliferation and apoptosis.

Modulation of Cellular Pathways Leading to Apoptosis or Cell Cycle Regulation

The progression of the cell cycle and the process of apoptosis (programmed cell death) are tightly regulated to maintain tissue homeostasis. nih.gov A disruption in this balance can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Isoindoline derivatives have been shown to exert anti-proliferative effects by modulating these fundamental cellular processes. researchgate.netacs.org

Research indicates that certain isoindoline-1,3-dione derivatives can induce apoptosis and influence cell cycle progression in cancer cells. researchgate.netresearchgate.net The induction of apoptosis is a key mechanism for many chemotherapeutic agents. For instance, some phthalimide (B116566) derivatives, which share the isoindoline-1,3-dione skeleton, have been shown to induce apoptosis and may also affect cell cycle dynamics. researchgate.net The anti-proliferative activity of these compounds is often linked to their ability to trigger cell death pathways. researchgate.net Studies on various cancer cell lines, including breast cancer (T47D, MCF-7), lung cancer (A549), and cervical cancer (HeLa), have demonstrated the cytotoxic potential of these derivatives. acs.orgbrieflands.com

The mechanism often involves the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. mdpi.com Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis, and induce DNA damage markers like cleaved PARP. mdpi.comnih.gov The cell cycle is a series of phases (G1, S, G2, M) that leads to cell division and is controlled by cyclin-dependent kinases (Cdks) and their regulatory partners, cyclins. bdbiosciences.comkhanacademy.org Some isoindoline derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proceeding to the next phase of division, thereby halting their proliferation. nih.gov

Table 1: Effects of Selected Isoindoline Derivatives on Cellular Pathways

Compound ClassCell Line(s)Observed EffectPotential MechanismReference(s)
Phthalimide DerivativesVariousApoptosis induction, possible cell cycle effectsModulation of protein expression (e.g., TNF) researchgate.net
N-benzyl isoindole-1,3-dioneA549-Luc, HeLaCytotoxicity, antiproliferative effectsTyrosine kinase inhibition acs.org
2-(4-Substituted-benzyl) isoindoline-1,3-dionesT47D (Breast Cancer)CytotoxicityInhibition of c-Src tyrosine kinase brieflands.com
Isoindoline-1,3-dione DerivativesEhrlich Ascites CarcinomaAnti-proliferative activity, increased non-viable cell countCytokine moderation researchgate.net
Indole (B1671886) Phytoalexins (related structure)Ovarian Cancer CellsApoptosis, cell cycle arrest, caspase activation, PARP cleavageROS generation, mitochondrial dysfunction mdpi.com

Interactions with Nucleic Acids and Proteins

The biological activity of a compound is intrinsically linked to its ability to interact with molecular targets within the cell, such as nucleic acids and proteins.

While direct studies on DNA adduct formation by 4,7-Dichloroisoindolin-2-amine are limited, valuable insights can be drawn from research on related heterocyclic aromatic amines (HAAs). tandfonline.comnih.gov HAAs are known mutagens and carcinogens that require metabolic activation to exert their effects. nih.govoup.com This activation process generates reactive metabolites that can bind covalently to DNA, forming DNA adducts. tandfonline.comoup.com

The primary target for many HAAs is the guanine (B1146940) base in DNA, with the major adduct typically forming at the C8 position (dG-C8). nih.govoup.comacs.org Some HAAs also form minor adducts at the N2 position of guanine. nih.govoup.com The formation of these adducts is a critical event that can lead to mutations during DNA replication and is linked to the carcinogenic potential of these compounds. nih.gov The presence of these bulky chemical groups attached to the DNA backbone can cause significant conformational changes in the DNA helix, which may interfere with normal cellular processes like transcription and replication, potentially triggering mutagenic events. tandfonline.comnih.gov Given the structural similarities, it is plausible that this compound, as a heterocyclic amine, could undergo similar metabolic activation and form DNA adducts, thereby contributing to its biological activity profile.

Table 2: Common DNA Adducts Formed by Heterocyclic Aromatic Amines (HAAs)

HAA ClassPrimary DNA TargetMajor Adduct PositionMinor Adduct PositionConsequenceReference(s)
Aminoimidazoazaarenes (AIAs)GuanineC8N2 (for some, e.g., IQ, MeIQx)Mutagenesis, Carcinogenesis nih.govoup.com
General HAAsDeoxyguanosine (dG)dG-C8dG-N2Mutagenicity tandfonline.com

Isoindoline derivatives interact with a variety of protein targets, which is central to their diverse pharmacological effects. mdpi.commdpi.com Docking studies and experimental data reveal that these interactions are often governed by a combination of hydrogen bonding and hydrophobic interactions. jmpas.comresearchgate.net For example, the carbonyl oxygens of the isoindoline-1,3-dione ring can act as hydrogen-bond acceptors, forming crucial bonds with amino acid residues like tyrosine in the protein's active site. researchgate.net The substituted phenyl rings common in these derivatives frequently engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine. researchgate.net

The binding of a ligand to a protein can induce significant conformational changes in the protein's structure. elifesciences.orgbiorxiv.org This "induced fit" mechanism is fundamental to many biological processes. biorxiv.org For isoindoline derivatives, binding to a target protein can stabilize a particular conformation, which in turn modulates the protein's activity. elifesciences.orgacs.org For instance, the binding of isoindoline derivatives to enzymes like HIV-1 integrase or various kinases occurs at the active site, altering the enzyme's conformation and inhibiting its function. brieflands.comnih.gov The stability of this ligand-induced conformation can directly influence the binding affinity and, consequently, the potency of the compound. biorxiv.org Studies on various proteins have shown that mutations distant from the binding site can alter the stability of different ligand-bound conformations, thereby tuning the ligand affinity. biorxiv.org

Immunomodulatory Mechanisms of Isoindoline Derivatives

A significant area of research for isoindoline derivatives has been their ability to modulate the immune system. mdpi.comresearchgate.net This activity is particularly prominent in derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide, which are classified as immunomodulatory drugs (IMiDs). mdpi.comoatext.com These compounds can exert both immunosuppressive and immunostimulatory effects, depending on the cellular context. mdpi.com

Isoindoline derivatives have been shown to impact the proliferation and function of immune cells. googleapis.com Lenalidomide, for example, is noted to be significantly more potent than thalidomide in stimulating T-cell proliferation, which is part of its indirect antitumor effect. mdpi.com Conversely, these compounds can also suppress certain immune responses. The immunomodulatory effects of IMiDs involve altering cytokine production and disrupting the supportive microenvironment for malignant cells. oatext.com This modulation of immune cell activity is a key component of their therapeutic efficacy in certain hematological malignancies. oatext.com

One of the most well-documented effects of isoindoline derivatives is the inhibition of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α). mdpi.comscielo.br TNF-α is a critical mediator of inflammation, and its overproduction is implicated in a range of inflammatory diseases and cancers. google.com Thalidomide and its analogs are potent inhibitors of TNF-α production. mdpi.comscielo.br For example, certain amino-substituted analogs of thalidomide have been found to be thousands of times more potent than the parent compound at inhibiting TNF-α release. scielo.br

Other isoindoline derivatives have also demonstrated the ability to suppress TNF-α production in various models. nih.govnih.gov Studies using spleen cells have shown that specific aminoacetylenic isoindoline-1,3-dione derivatives can suppress TNF-α production from monocytes and macrophages. nih.gov This effect is a cornerstone of the anti-inflammatory properties attributed to this class of compounds. googleapis.com The mechanism often involves inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory signaling cascade, which leads to reduced TNF-α production. google.com

Table 3: Immunomodulatory Activity of Selected Isoindoline Derivatives

Compound/Derivative ClassPrimary EffectMechanismTarget Cell/SystemReference(s)
Thalidomide, Lenalidomide, PomalidomideInhibition of pro-inflammatory cytokines (TNF-α, IL-6)Binds to Cereblon (CRBN) protein; modulation of cytokine productionImmune cells, tumor cells mdpi.comoatext.com
Aminoacetylenic isoindoline-1,3-dionesSuppression of TNF-α productionSuppression from monocytes/macrophage cellsMouse spleen cells nih.gov
General Isoindoline DerivativesRegulation of PDE4 and/or TNF-αInhibition of PDE4 and/or TNF-α activity or productionNot specified google.com
Amino-substituted thalidomide analogsPotent inhibition of TNF-α releaseDirect inhibition of biosynthesisLPS-stimulated human PBMC researchgate.netscielo.br
Indoline DerivativesPrevention of LPS-induced cytokine elevation (TNF-α, IL-6)Anti-inflammatory and antioxidant activitiesMouse brain and peripheral tissues, RAW264.7 macrophages nih.gov

Antiviral Activity Mechanisms and Target Identification

The isoindole framework is a key structural motif in the development of novel antiviral agents. jmchemsci.comresearchgate.net Derivatives built on this scaffold have shown efficacy against several human viruses by targeting different stages of the viral life cycle, from entry into the host cell to replication. jmchemsci.com

The antiviral action of isoindoline derivatives is often achieved by inhibiting key viral enzymes or processes essential for replication. jmchemsci.com

Viral Entry and Fusion Inhibition : One of the initial steps in a viral infection is the entry of the virus into a host cell. Some isoindoline derivatives function by blocking this process. For instance, certain derivatives act as antagonists for the CCR5 co-receptor, which is crucial for the entry of viruses like HIV into immune cells. jmchemsci.com By blocking this receptor, the compounds prevent the virus from penetrating the host cell. jmchemsci.com

Protease Inhibition : Viral proteases are enzymes that cleave large viral polyproteins into functional individual proteins necessary for viral assembly and maturation. jmchemsci.comnih.gov Inhibiting these proteases effectively halts the replication process. jmchemsci.com Isoindoline derivatives have been identified as a promising class of inhibitors for the papain-like protease (PLpro), a critical enzyme for coronaviruses like SARS-CoV and SARS-CoV-2. nih.govresearchgate.net

Integrase Inhibition : For retroviruses such as HIV, the enzyme integrase is vital for inserting the viral genetic material into the host cell's DNA. nih.gov Dihydro-1H-isoindole derivatives have been specifically developed as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds bind at the interface between the viral DNA and the integrase enzyme, coordinating with magnesium ions in the active site to block the strand transfer process, thus preventing viral genome integration. nih.gov Research has led to the development of derivatives with inhibitory potencies comparable to clinically used drugs like raltegravir, even against some drug-resistant viral strains. nih.gov

Uncoating Inhibition : After entering a host cell, a virus must release its genetic material in a process called uncoating. This step can also be a target for antiviral drugs. The mechanism is analogous to drugs like amantadine, which interfere with the M2 ion channel protein of influenza viruses to inhibit uncoating. jmchemsci.com Isoindoline derivatives are being explored for similar inhibitory capabilities. jmchemsci.com

Table 1: Antiviral Targets of Isoindoline Derivatives

Viral Process Molecular Target Virus Example(s) Reference(s)
Viral Entry CCR5 Co-receptor HIV jmchemsci.com
Viral Replication Papain-like Protease (PLpro) Coronaviruses (SARS-CoV) nih.govresearchgate.net
Genome Integration Integrase (IN) HIV-1 nih.gov

| Viral Uncoating | M2 Ion Channel (analogy) | Influenza A | jmchemsci.com |

Antitumor Activity Mechanisms in Cancer Cell Lines

Isoindoline and its related structures, such as isoindolinones, are recognized as important scaffolds for the design of anticancer agents due to their wide range of biological activities against various cancer cell lines. researchgate.netsemanticscholar.org Their mechanisms of action are multifaceted, targeting cell proliferation, inducing programmed cell death, and halting the cell cycle.

The cytotoxic effects of isoindoline derivatives against cancer cells are mediated through several pathways that disrupt fundamental cellular processes.

DNA Intercalation : Certain isoindoline derivatives function as potent DNA intercalators. researchgate.net By inserting themselves between the base pairs of the DNA double helix, these compounds interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net

Enzyme Inhibition : The antiproliferative activity of these compounds can also stem from the inhibition of enzymes crucial for cancer cell survival.

Cyclooxygenase (COX) Inhibition : Some isoindoline-1,3-dione derivatives have been shown to inhibit COX enzymes, which are involved in inflammation and can play a role in tumor progression.

Carbonic Anhydrase (CA) Inhibition : Other derivatives have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are involved in regulating pH and other metabolic processes that can be exploited by cancer cells. nih.gov

General Cytotoxicity : Numerous studies have confirmed the antiproliferative and cytotoxic effects of various isoindoline derivatives. For example, isoindolin-1-one-3-phosphonate compounds have shown potent anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with EC50 values below 1.5 µM. semanticscholar.org Similarly, other derivatives have been effective against cervical cancer (HeLa) and colon cancer (HCT-116) cell lines. researchgate.netresearchgate.net

A primary mechanism for the antitumor action of isoindoline derivatives is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle in cancer cells.

Cell Cycle Arrest : Isoindoline derivatives have been observed to cause a halt in the cell division cycle. researchgate.net Studies using flow cytometry have shown that treatment with these compounds can lead to cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from progressing towards mitosis and proliferation. researchgate.netresearchgate.netsmolecule.com

Induction of Apoptosis : A hallmark of effective anticancer agents is the ability to trigger apoptosis. Isoindoline derivatives have been shown to induce cell death through apoptotic pathways. researchgate.netresearchgate.net

p53 Pathway Activation : One study found that an oxazoloisoindolinone derivative selectively activated the p53 apoptotic pathway in cancer cells expressing functional p53. This led to the stabilization of the p53 protein and increased expression of its target genes, including p21 (a cell cycle inhibitor) and BAX and PUMA (pro-apoptotic proteins). researchgate.net

Caspase Activation : The apoptotic cascade is executed by a family of proteases called caspases. Treatment with isoindoline derivatives has been linked to the activation of key executioner caspases, such as caspase-3, which then cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.netsmolecule.com

Table 2: Anticancer Mechanisms of Isoindoline Derivatives in Cancer Cell Lines

Mechanism Specific Action Cellular Effect Cancer Cell Line Example(s) Reference(s)
Cytotoxicity DNA Intercalation Inhibition of DNA replication - researchgate.net
Carbonic Anhydrase Inhibition Disruption of pH balance/metabolism - nih.gov
Cell Cycle Arrest Block at G0/G1 Phase Inhibition of cell proliferation HCT-116 researchgate.netsmolecule.com
Block at G2/M Phase Prevention of mitosis Jurkat, Colon Cancer Cells researchgate.netscience.gov
Apoptosis Induction p53 Pathway Activation Upregulation of BAX, PUMA, p21 HCT-116 (p53+/+) researchgate.net

Applications of 4,7 Dichloroisoindolin 2 Amine As a Research Tool and Precursor

Utilization in Synthetic Medicinal Chemistry Research and Drug Discovery Efforts

In the realm of medicinal chemistry, the quest for novel therapeutic agents relies heavily on the availability of unique chemical scaffolds that can be systematically modified to optimize biological activity. sigmaaldrich.comfluorochem.co.uk Heterocyclic compounds, in particular, are foundational to drug discovery, as they are present in a vast number of pharmacologically active substances. sigmaaldrich.com 4,7-Dichloroisoindolin-2-amine fits squarely into this context as a specialized heterocyclic building block. sigmaaldrich.comapolloscientific.co.uk

The primary application of this compound in medicinal chemistry is as a starting material or key intermediate for the synthesis of new molecules with potential therapeutic value. Researchers utilize its structure to create derivatives that can interact with specific biological targets.

A notable example is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose levels, making it a key target for type 2 diabetes treatments. nih.gov Scientific studies have detailed the synthesis of potent and selective isoindoline-based DPP-IV inhibitors starting from precursors like this compound. For instance, the compound (S)-1-(2-(4-(4,7-Dichloroisoindolin-2-yl)-2-methyl-4-oxobutan-2-ylamino)acetyl)pyrrolidine-2-carbonitrile was synthesized and showed significant inhibitory potency against human recombinant DPP-IV. nih.gov In this synthesis, the isoindoline (B1297411) moiety, derived from the precursor, forms a crucial part of the final active molecule. nih.gov The inhibitory activity of such compounds is typically measured by their ability to block the hydrolysis of a fluorescent substrate, with potency reported as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 1: Example of a Pharmacologically Active Compound Derived from this compound

Derived Compound Name Molecular Formula Target Therapeutic Area

Data sourced from a study on isoindoline class DPP-IV inhibitors. nih.gov

The structure of this compound is inherently a heterocyclic system, and it serves as a foundational scaffold for creating a wide array of other complex heterocycles. sigmaaldrich.comfluorochem.co.uk The presence of reactive sites allows for its integration into larger, more diverse molecular architectures through various chemical reactions. fluorochem.co.uk The structural diversity that can be generated from such building blocks is critical because different heterocyclic rings and substituent groups can lead to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijrpr.comnih.gov

The isoindoline core itself is recognized as a privileged structure in medicinal chemistry. sigmaaldrich.com By using the 4,7-dichloro-substituted version, chemists can explore how the electronic properties conferred by the chlorine atoms influence the biological activity of the resulting larger heterocyclic systems. fluorochem.co.uk For example, the precursor can be used in multi-step syntheses to produce fused heterocyclic systems like pyrazolopyridines or other condensed ring structures, which are known to possess potent bioactivity. mdpi.com The ability to generate libraries of related but structurally distinct compounds from a single precursor is a cornerstone of modern drug discovery, enabling systematic structure-activity relationship (SAR) studies. researchgate.net

Role in Biological Probe Development and Mechanistic Studies

Beyond its use as a precursor for potential drugs, this compound is relevant in the development of chemical tools, known as biological probes, which are used to study biological processes at a molecular level.

To understand how a drug works or to identify its specific binding partners within a cell, scientists often use chemically labeled versions of the compound. Stable isotope labeling, which involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), is a powerful technique for this purpose. symeres.com

A compound like this compound can be synthesized using starting materials that contain these isotopes. The resulting labeled precursor can then be used to create a labeled version of a pharmacologically active molecule. symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using techniques like mass spectrometry (MS). symeres.comnih.gov This allows researchers to track the compound in complex biological samples, identify its metabolites, and study its pharmacokinetic properties without the need for radioactive materials. symeres.com

An affinity ligand is a molecule designed to bind specifically and with high affinity to a particular biological target, such as a receptor or an enzyme. nih.gov Derivatives of this compound are designed precisely for this purpose. The DPP-IV inhibitors synthesized from this precursor are excellent examples of affinity ligands; they bind with high potency and selectivity to the DPP-IV enzyme. nih.gov

These ligands are crucial for receptor binding assays, which are standard methods used to characterize drug-target interactions. merckmillipore.comgiffordbioscience.com In a typical competitive binding assay, a labeled ligand (often radiolabeled or fluorescent) is used to bind to the target receptor. nih.govmerckmillipore.com A range of concentrations of an unlabeled test compound, such as a derivative of this compound, is then added to see how effectively it displaces the labeled ligand. giffordbioscience.com Such experiments allow researchers to determine the binding affinity (expressed as a Kᵢ or IC₅₀ value) of the new compound for its target, providing a quantitative measure of its potency. nih.govgiffordbioscience.com These assays are fundamental in the early stages of drug discovery for screening large libraries of compounds and for characterizing the most promising candidates. merckmillipore.com

Table 2: Application in Ligand Binding Assays

Assay Type Purpose Key Parameters Measured Role of this compound Derivative
Competitive Binding Assay To determine the binding affinity of an unlabeled ligand (drug candidate) to a specific target. IC₅₀, Kᵢ Acts as the unlabeled test compound (affinity ligand) that competes with a labeled probe for binding to the target receptor or enzyme. nih.govgiffordbioscience.com

Contribution to Agrochemical Research (Focusing on mechanistic studies and novel compound design)

The principles of designing biologically active molecules for medicine also apply to the field of agrochemical research. Heterocyclic compounds are central to the development of modern pesticides, including fungicides and insecticides. apolloscientific.co.ukmdpi.com The structural motifs found in effective pharmaceuticals often inspire the design of new agrochemicals.

This compound, with its dichlorinated aromatic ring and reactive amine functionality, represents a valuable starting point for creating novel agrochemical candidates. Halogenated aromatic structures are common features in many commercial pesticides. mdpi.com The precursor can be used to synthesize libraries of new compounds that can be screened for activity against various agricultural pests and pathogens. The goal is to discover molecules with high efficacy and selectivity, minimizing impact on non-target organisms. mdpi.com

Furthermore, for mechanistic studies in an agrochemical context, derivatives of this compound could be synthesized with isotopic labels (e.g., ¹³C or ¹⁵N). symeres.com This would enable researchers to trace the uptake, distribution, and metabolism of a potential new pesticide in plants and its fate in the environment, providing critical data for efficacy and safety assessments. symeres.com

Future Research Directions and Unexplored Avenues for 4,7 Dichloroisoindolin 2 Amine

Advancements in Asymmetric Synthesis and Stereocontrol for Dichloroisoindoline Frameworks

The biological activity of chiral molecules is often dependent on their specific stereoisomer configuration. Asymmetric synthesis, which favors the formation of a single stereoisomer, is therefore crucial in drug discovery. uwindsor.canih.gov For the 4,7-Dichloroisoindolin-2-amine framework, achieving high stereocontrol is a paramount future objective.

Future research should focus on adapting modern asymmetric synthesis strategies to the dichloroisoindoline core. uwindsor.ca Key methodologies include:

Chiral Auxiliaries: These are chiral molecules temporarily attached to the substrate to guide the reaction's stereochemical outcome. numberanalytics.comyork.ac.uk Proven auxiliaries like Evans' oxazolidinones or pseudoephedrine amides could be employed during the construction of the isoindoline (B1297411) ring to induce diastereoselectivity. wikipedia.org

Catalytic Asymmetric Synthesis: This approach uses chiral catalysts to produce enantiomerically enriched products. numberanalytics.com The development of catalytic systems, such as those using chiral phosphoric acids or transition metals with chiral ligands, represents a highly efficient and atom-economical route. beilstein-journals.org A combined system using a chiral disulfonimide and 2-carboxyphenylboronic acid has been shown to be effective for creating chiral aziridines, a strategy that could potentially be adapted. beilstein-journals.org

By developing these stereoselective methods, researchers can synthesize specific enantiomers or diastereomers of this compound derivatives, enabling the systematic evaluation of how chirality influences their biological activity.

Asymmetric StrategyDescriptionKey Examples/ConceptsPotential Application to Dichloroisoindoline
Chiral Auxiliary ControlA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. wikipedia.orgEvans' Oxazolidinones, Myers' Pseudoephedrine, Oppolzer's Camphorsultam. numberanalytics.comInduce diastereoselectivity during the formation or functionalization of the isoindoline ring.
Chiral Reagent ControlA stoichiometric chiral reagent is used to control the formation of a new stereocenter. york.ac.ukAsymmetric hydroboration with chiral boranes (e.g., Alpine Borane).Introduce chiral centers on side chains attached to the isoindoline core.
Chiral Catalyst ControlA substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, enabling enantioselective transformations. acs.orgTransition-metal catalysis (e.g., Noyori's asymmetric hydrogenation), Organocatalysis (e.g., chiral phosphoric acids). numberanalytics.combeilstein-journals.orgDirect enantioselective cyclization to form the chiral isoindoline framework or subsequent functionalization.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The broader class of isoindoline and isoindoline-1,3-dione derivatives has demonstrated a remarkable range of biological activities, suggesting that this compound could interact with numerous, currently unexplored biological targets. researchgate.netmdpi.com Research indicates the potential for these scaffolds in treating complex conditions like cancer, neurodegenerative diseases (such as Alzheimer's), and viral infections. researchgate.netresearchgate.netsemanticscholar.org

Future investigations should screen this compound and its analogs against a diverse panel of biological targets. Based on activities reported for related structures, promising areas for exploration include:

Neurodegenerative Diseases: Many isoindoline derivatives have been evaluated as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidase-B (MAO-B) for Alzheimer's disease therapy. mdpi.comnih.govsemanticscholar.org Some also show potential for inhibiting β-secretase (BACE-1) and the aggregation of β-amyloid proteins. mdpi.commdpi.com

Oncology: Cytotoxic activity against various cancer cell lines has been reported for some isoindoline compounds. researchgate.netresearchgate.net

Antiviral/Antimicrobial: The isoindoline scaffold is present in molecules with antiviral and antimicrobial properties. mdpi.comsemanticscholar.org

Central Nervous System: Derivatives have been investigated as potential antipsychotic agents through interaction with dopamine (B1211576) receptors. researchgate.net

A systematic screening approach will be essential to uncover the specific therapeutic potential of the 4,7-dichloro substituted isoindoline amine.

Potential Therapeutic AreaAssociated Biological TargetsRelevance for Dichloroisoindoline Research
Alzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase (BACE-1), Monoamine Oxidase B (MAO-B), β-amyloid aggregation. mdpi.comnih.govA primary and well-documented area of activity for the broader isoindoline class, making it a logical starting point. semanticscholar.org
CancerVarious, often assessed by cytotoxic activity against cell lines (e.g., HepG2). researchgate.netThe chlorinated aromatic ring may offer unique interactions and cytotoxic potential. researchgate.net
Psychiatric DisordersDopamine D2/D3 receptors. researchgate.netPotential for development as antipsychotic or other CNS-active agents. researchgate.net
Infectious DiseasesViral proteases (e.g., SARS-CoV-2 Mpro), various bacterial targets. semanticscholar.orgA broad field where novel scaffolds are continuously needed. mdpi.comsemanticscholar.org

Integration with Machine Learning and Artificial Intelligence for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules. schrodinger.commdpi.com These computational tools can explore vast chemical spaces to generate structures with desired pharmacological properties, often starting from a known core structure or scaffold. nih.govwhiterose.ac.uk

For this compound, AI presents a powerful avenue for future research:

Generative Models: Algorithms such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs) can be trained on large datasets of known active molecules. acs.org These trained models can then generate novel derivatives of the 4,7-dichloroisoindoline scaffold that are predicted to have high activity and favorable drug-like properties.

Lead Optimization: Reinforcement learning can be coupled with generative models to iteratively optimize molecules for multiple objectives simultaneously, such as potency, selectivity, and synthetic accessibility. arxiv.org This allows for the efficient design of lead candidates based on the dichloroisoindoline core.

Scaffold Hopping: AI can be used to identify entirely new scaffolds that mimic the key pharmacophoric features of this compound, should it prove to be a biologically active hit.

Development of Structure-Based Drug Design Approaches Utilizing Dichloroisoindoline Scaffolds

Structure-Based Drug Design (SBDD) is a rational design methodology that relies on the three-dimensional structure of a biological target to develop new drug candidates. gardp.orgdomainex.co.uknih.gov Once a specific protein target for this compound is identified and its structure determined (often via X-ray crystallography or cryo-EM), SBDD provides a clear path for lead optimization. domainex.co.uk

The future application of SBDD to this scaffold would involve:

Target-Ligand Co-crystallization: Obtaining a high-resolution crystal structure of the biological target in a complex with this compound or an active analog.

Binding Site Analysis: Using the co-crystal structure to precisely identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the target's binding pocket. gardp.org

In Silico Modification: Employing computational chemistry tools to design modifications to the dichloroisoindoline scaffold. nih.gov This could involve adding or changing functional groups to exploit unoccupied pockets in the binding site, thereby enhancing potency and selectivity.

Virtual Screening and Docking: Using the 3D structure of the target to screen large virtual libraries of compounds to find new molecules that are predicted to bind effectively. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy to rapidly develop highly potent and selective drug candidates from an initial hit. gardp.org

Implementation of Green Chemistry Principles in Isoindoline Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uwindsor.caacs.org As new derivatives of this compound are synthesized, incorporating these principles will be crucial for developing sustainable and environmentally responsible manufacturing methods. beilstein-journals.org

Future synthetic research should focus on:

Atom Economy: Designing reactions that maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or dimethyl carbonate, or developing solventless reaction conditions. researchgate.netbeilstein-journals.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods, which are used in small amounts and can be recycled, is superior to using stoichiometric reagents that generate large quantities of waste. acs.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Reduction of Derivatives: Using chemo- and regioselective methods (such as enzymatic reactions) to avoid the need for protecting groups, which add steps and generate waste. acs.org

By prioritizing these principles, the synthesis of dichloroisoindoline amines can become more efficient, safer, and environmentally benign. beilstein-journals.org

Expanding Spectroscopic Characterization through Emerging Techniques and Advanced Data Analysis

While standard spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are essential for basic structural confirmation of newly synthesized compounds, advanced methods can provide deeper insights into the properties of this compound and its derivatives. researchgate.netrsc.org

Future avenues for characterization include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous structure elucidation, especially for complex derivatives. If the compound binds to a biological target, techniques like Saturation Transfer Difference (STD) NMR can identify the specific parts of the molecule that interact with the protein.

Single Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a compound in its solid state. worldscientific.com Obtaining a crystal structure is invaluable for understanding its conformation and for validating computational models used in structure-based drug design.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns, aiding in structural confirmation. When coupled with methods like hydrogen-deuterium exchange (HDX-MS), it can provide information on how a ligand's binding affects the conformation of its protein target.

Vibrational Spectroscopy: Techniques like Raman microscopy can be used to map the distribution of a compound within a complex matrix, such as a pharmaceutical formulation. rsc.org

Applying these advanced analytical tools will generate a more complete physicochemical profile of this compound, facilitating a more profound understanding of its structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.